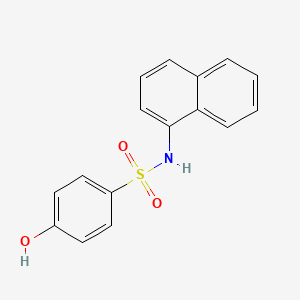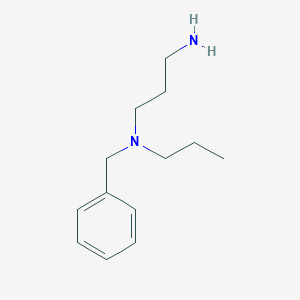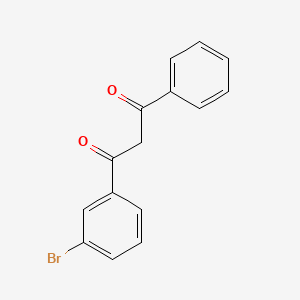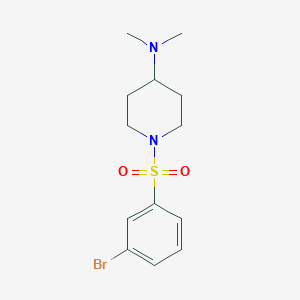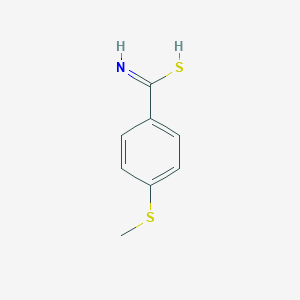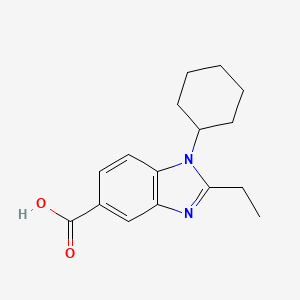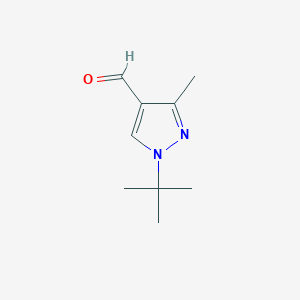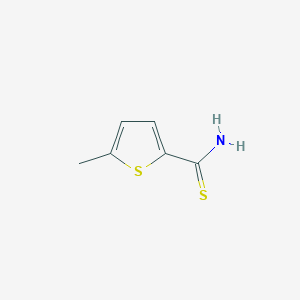
5-Methylthiophene-2-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methylthiophene-2-carbothioamide is a heterocyclic organic compound with the molecular formula C6H7NS2. It features a thiophene ring, which is a five-membered ring containing one sulfur atom, substituted with a methyl group at the 5-position and a carbothioamide group at the 2-position. Thiophene derivatives, including this compound, are known for their diverse chemical properties and wide range of applications in various fields such as medicinal chemistry, materials science, and industrial chemistry .
Métodos De Preparación
The synthesis of 5-Methylthiophene-2-carbothioamide can be achieved through several methods. One common synthetic route involves the condensation reaction of 5-methylthiophene-2-carboxylic acid with thioamide derivatives under specific reaction conditions. This process typically requires the use of reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to activate the carboxylic acid group, followed by the addition of thioamide .
Industrial production methods for thiophene derivatives often involve scalable and efficient processes. For example, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be adapted for large-scale synthesis of thiophene derivatives .
Análisis De Reacciones Químicas
5-Methylthiophene-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the carbothioamide group to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can yield 5-methylthiophene-2-sulfonamide .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 5-Methylthiophene-2-carbothioamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The compound’s antioxidant properties are linked to its capacity to scavenge free radicals and reduce oxidative stress .
Comparación Con Compuestos Similares
5-Methylthiophene-2-carbothioamide can be compared with other thiophene derivatives, such as:
5-Methylthiophene-2-carboxamide: Similar in structure but with a carboxamide group instead of a carbothioamide group.
5-Methyl-2-thiophenecarboxaldehyde: Contains an aldehyde group at the 2-position, leading to distinct chemical properties and applications.
2-Aminothiophene derivatives: These compounds have an amino group at the 2-position and are known for their diverse pharmacological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
5-methylthiophene-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NS2/c1-4-2-3-5(9-4)6(7)8/h2-3H,1H3,(H2,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDQJZGFICZDEGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
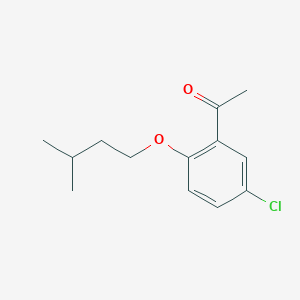
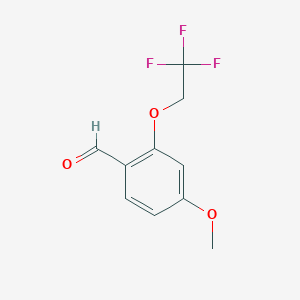
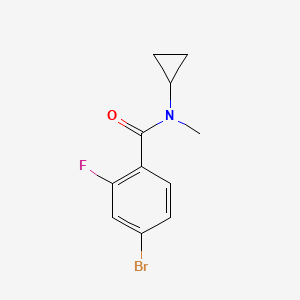
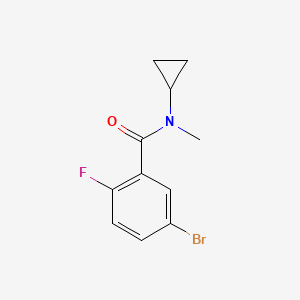
![4-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]butan-1-one](/img/structure/B7860292.png)
